3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione
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Overview
Description
3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione is a chemical compound belonging to the class of piperazine derivatives It is characterized by a piperazine ring substituted with a methyl group at the 3-position and a 2-methylpropylidene group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methylpiperazine and 2-methylpropanal in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
- 3,6-Dimethyl-2,5-piperazinedione
- 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
Uniqueness
3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione, a diketopiperazine derivative, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial effects.
Chemical Structure and Synthesis
The compound belongs to the class of diketopiperazines (DKPs), which are cyclic dipeptides formed from the condensation of two amino acids. The general structure can be represented as follows:
The synthesis typically involves the condensation of appropriate amino acid derivatives under controlled conditions, often utilizing methods such as microwave-assisted synthesis or solvent-free reactions to enhance yield and purity .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human melanoma cell lines SK-MEL-5 and K562 leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined using standard broth microdilution methods .
Table 2: Antimicrobial Activity
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. Studies suggest that the compound may modulate signaling pathways associated with cancer cell survival, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to controls. This was evidenced by histopathological examinations showing increased apoptosis in tumor tissues .
- Combination Therapy : Preliminary data indicate that when used in combination with established chemotherapeutic agents like doxorubicin, the efficacy of treatment is enhanced, suggesting a synergistic effect that warrants further investigation .
Properties
CAS No. |
286838-85-5 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-6-(2-methylpropylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h4-6H,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
CMAZZORFNVWTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=CC(C)C)C(=O)N1 |
Origin of Product |
United States |
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